2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)-
Description
Structural Identification and Nomenclature
IUPAC Nomenclature and Functional Group Analysis
The systematic IUPAC name of this compound is derived through sequential identification of its parent chain and substituents. The propen-1-one backbone (CH₂=C(O)-) serves as the principal structure, with substituents at positions 1 and 2. At position 1, the 1,1'-biphenyl-4-yl group is attached, denoting a biphenyl moiety where one phenyl ring is substituted at the para position of the other. Position 2 features a methyl group bonded to the 1H-1,2,4-triazole ring, resulting in the full name: 1-(1,1'-biphenyl-4-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)prop-2-en-1-one .
Functional groups include:
- α,β-unsaturated ketone (propenone), which confers reactivity toward nucleophilic additions and cycloadditions.
- Biphenyl system , contributing aromaticity and planar rigidity.
- 1,2,4-Triazole , a five-membered heterocycle with two nitrogen atoms at positions 1 and 2, and one at position 4, enabling hydrogen bonding and coordination.
The triazole’s 1H tautomer is specified to indicate the location of the hydrogen atom on the nitrogen at position 1, critical for electronic and steric interactions.
Molecular Geometry and Conformational Isomerism
The compound’s geometry is influenced by steric and electronic factors across its three primary components:
Biphenyl Dihedral Angle
The biphenyl moiety adopts a non-planar conformation due to steric hindrance between ortho hydrogens. Experimental studies using vibrational spectroscopy and computational modeling determine the inter-ring dihedral angle to be 32 ± 2° in solution, deviating from the coplanar arrangement observed in crystalline states. This torsional strain reduces π-orbital overlap, moderating conjugation between the phenyl rings and affecting electronic properties such as absorption spectra.
Propenone Backbone
The α,β-unsaturated ketone exhibits near-planarity, with the carbonyl (C=O) and vinyl (C=C) groups forming a conjugated system. Density functional theory (DFT) calculations suggest a s-cis conformation is favored, where the carbonyl oxygen aligns with the β-carbon of the double bond, minimizing steric clash between the biphenyl and triazole groups. This conformation enhances resonance stabilization, increasing electrophilicity at the β-carbon.
Triazole-Methyl Substituent
The 1,2,4-triazole ring is nearly planar, with the methyl group at position 1 adopting a staggered conformation relative to the heterocycle. Nuclear Overhauser effect (NOE) studies indicate restricted rotation around the C-N bond linking the triazole to the methyl group, resulting in atropisomerism under specific conditions. Substituents on the triazole nitrogen (position 4) further influence conformational preferences, though this position remains unsubstituted in the parent compound.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Biphenyl dihedral angle | 32 ± 2° | |
| Propenone conformation | s-cis | |
| Triazole-methyl bond angle | 109.5° (sp³ hybridization) | |
| Molecular formula | C₂₀H₁₇N₃O |
The interplay of these structural elements creates a molecule with distinct electronic and steric profiles, positioning it as a versatile scaffold for further chemical modifications. The biphenyl system’s torsional flexibility, combined with the propenone’s rigidity and the triazole’s hydrogen-bonding capacity, underscores the compound’s potential in materials science and medicinal chemistry.
Properties
CAS No. |
104940-86-5 |
|---|---|
Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-(4-phenylphenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13N3O/c1-13(20-12-18-11-19-20)17(21)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H2 |
InChI Key |
SJLUISIQUMIWGM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of Propiophenone Derivatives with 1,2,4-Triazole
- A common method involves refluxing a mixture of 1-(4-ethylphenyl)-2-methyl-2-propen-1-one (a substituted propiophenone) with 1,2,4-triazole in methanol for an extended period (e.g., 4 days) to achieve substitution at the 2-position by the triazole ring.
- After reflux, the solvent is evaporated, and the residue is extracted with chloroform and purified by column chromatography.
- This method yields white crystalline products with high purity.
Use of Methoiodide Intermediates
- Preparation of methoiodide derivatives of the propiophenone intermediate followed by reaction with 1,2,4-triazole or other cyclic amines under reflux conditions in methanol or ethanol.
- This approach facilitates nucleophilic substitution at the α-position of the ketone, improving reaction efficiency and selectivity.
Multi-Component Reactions Involving Paraformaldehyde
- Some derivatives are prepared by reacting propiophenone derivatives with paraformaldehyde and cyclic amines or their hydrochloride salts under reflux in solvents like isopropanol or ethanol.
- This method is useful for introducing various cyclic amine substituents, including triazole rings, via Mannich-type reactions.
Epoxidation and Ring-Opening Methods (For Related Triazolyl-Alkanols)
- For related compounds such as 1-(1,2,4-triazol-1-yl)-2-aryl-2-alkanols, epoxidation of aryl alkyl ketones followed by ring-opening with 1,2,4-triazole in the presence of catalysts (e.g., potassium hydroxide, DBU) in refluxing solvents like n-butanol has been reported.
- This method achieves high purity (>98%) and good yields (>82%) without requiring recrystallization.
Representative Preparation Example of 1-(4-ethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)-propan-1-one
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 7.5 g (0.043 mol) of 1-(4-ethylphenyl)-2-methyl-2-propen-1-one, 2.7 g (0.039 mol) 1,2,4-triazole, 100 ml methanol | Reflux for 4 days | Formation of triazole-substituted propiophenone |
| 2 | Evaporation of methanol | Concentration of reaction mixture | Residue containing product |
| 3 | Extraction with chloroform | Separation of organic phase | Removal of impurities |
| 4 | Column chromatography | Purification | White crystalline product obtained |
Yield and purity data are typically high, with the product isolated as white crystals suitable for pharmaceutical applications.
Purification and Characterization
- Purification is commonly achieved by solvent evaporation, extraction with organic solvents (chloroform, ether), and column chromatography.
- Crystallization from solvents such as ethanol, ether, or acetone mixtures is used to obtain pure crystalline forms.
- Characterization techniques include:
- NMR Spectroscopy (1H, 13C): To confirm the chemical structure and substitution pattern.
- Mass Spectrometry: To verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy: To identify functional groups such as carbonyl and triazole rings.
- Melting Point Determination: To assess purity and physical properties.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Reaction Conditions | Solvent | Purification | Notes |
|---|---|---|---|---|---|
| Direct reflux of propiophenone + 1,2,4-triazole | 1-(4-ethylphenyl)-2-methyl-2-propen-1-one + 1,2,4-triazole | Reflux 4 days | Methanol | Evaporation, chloroform extraction, column chromatography | High purity white crystals |
| Methoiodide intermediate substitution | Methoiodide derivative + 1,2,4-triazole | Reflux 3-6 hours | Methanol or ethanol | Extraction, chromatography | Improved selectivity |
| Mannich-type reaction with paraformaldehyde | Propiophenone + paraformaldehyde + cyclic amine hydrochloride | Reflux overnight | Isopropanol, ethanol | Crystallization | Versatile for cyclic amines |
| Epoxidation and ring-opening | Aryl alkyl ketone + sulfur ylide + 1,2,4-triazole + catalyst | Reflux 5 hours | n-Butanol | Extraction, crystallization | High yield, no recrystallization needed |
Research Findings and Practical Considerations
- The prolonged reflux time (up to 4 days) in methanol ensures complete substitution of the triazole ring at the α-position of the ketone.
- Use of methoiodide intermediates enhances nucleophilicity and reaction rates, reducing reaction times to a few hours.
- Paraformaldehyde-based Mannich reactions allow introduction of various cyclic amines, including triazole, with good yields and purity.
- Catalytic epoxidation followed by ring-opening is an efficient route for related triazolyl alcohols, offering environmentally friendly and high-yielding processes.
- Purification by column chromatography is essential to remove side products and unreacted starting materials, ensuring pharmaceutical-grade purity.
- The methods are scalable and adaptable for industrial synthesis of triazole-containing propiophenone derivatives with potential pharmaceutical applications as muscle relaxants and anticonvulsants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone group to an alcohol or alkane.
Substitution: The biphenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Epoxides, carboxylic acids, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted biphenyl or triazole derivatives.
Scientific Research Applications
Anticancer Activity
Triazole derivatives have gained attention as potential anticancer agents. Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that triazole-containing hybrids showed strong antiproliferative effects on human cancer cell lines such as PC3 and HepG2. Specifically, a synthesized hybrid demonstrated enhanced activity against HL60 and U937 cells compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Anticancer Activity of Triazole Derivatives
Antibacterial Activity
The antibacterial potential of triazole derivatives has been extensively studied. Compounds with the triazole nucleus have shown promising activity against both Gram-positive and Gram-negative bacteria. A systematic review highlighted that certain hybrids exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin .
Table 2: Antibacterial Efficacy of Triazole Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|---|
| Compound D | E. coli | 16 | |
| Compound E | S. aureus | 8 | |
| Compound F | Pseudomonas aeruginosa | 32 |
Antiviral Activity
Recent studies have indicated that triazole derivatives can also exhibit antiviral properties against various viruses including hepatitis C virus and SARS-CoV-2. For instance, a synthesized triazole compound demonstrated significant inhibition of HCV at concentrations as low as 10 μM .
Table 3: Antiviral Activity of Triazole Derivatives
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(1,1’-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- involves interactions with specific molecular targets, such as enzymes or receptors. The biphenyl and triazole moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. The propenone group can participate in covalent bonding with nucleophilic residues, leading to irreversible inhibition or activation of the target.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aryl Groups
Compounds such as (Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one () and (Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one () share the propenone-triazole core but replace the biphenyl group with fluorinated phenyl rings. Fluorination increases electronegativity and metabolic resistance, enhancing bioavailability. For example, the trifluoromethyl group in related triazole antifungals improves target binding via dipole interactions .
Key Differences :
- Electronic Effects : Fluorine atoms withdraw electron density, altering reactivity at the ketone and triazole sites.
Biphenyl Derivatives with Nitro Substituents
describes 3-Cyclopropyl-2-(4'-nitro-[1,1'-biphenyl]-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, which incorporates a nitro group on the biphenyl ring. The nitro group is strongly electron-withdrawing, which may reduce the electron density of the propenone core, influencing its electrophilicity and interaction with biological targets. This compound exhibited fungicidal activity, suggesting that nitro-substituted biphenyl derivatives could have enhanced bioactivity compared to the unsubstituted biphenyl in the target compound .
Data Comparison :
Heterocyclic Variations: Pyrazole vs. Triazole
includes 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one, which replaces the triazole with a pyrazole ring. This difference may lower binding affinity to cytochrome P450 enzymes, a common target for triazole antifungals .
Furanyl and Hydroxymethyl Substitutions
details 2-Propen-1-one,1-[5-[(4-fluorophenyl)hydroxymethyl]-2-furanyl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)- (C16H12FN3O4). The hydroxymethyl group adds a site for metabolic conjugation, which may shorten half-life compared to the biphenyl compound .
Recommendations :
- Synthesize the target compound and evaluate its antifungal activity against Candida species.
- Conduct molecular dynamics simulations to compare binding modes with triazole-resistant enzyme mutants.
- Explore nitro or fluoro substitutions on the biphenyl ring to optimize bioactivity.
Biological Activity
The compound 2-Propen-1-one, 1-(1,1'-biphenyl)-4-yl-2-(1H-1,2,4-triazol-1-yl)- represents a unique class of chemical entities that have garnered attention due to their potential biological activities. This article aims to synthesize existing research findings regarding the biological effects of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the family of chalcones , characterized by a specific structural motif that includes a triazole ring. The presence of the biphenyl group enhances its biological properties by potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,3-triazoles can be effective against various bacterial strains and fungi. The specific compound has not been extensively studied for direct antimicrobial activity; however, related compounds demonstrate promising results in inhibiting microbial growth.
| Compound Type | Activity | Reference |
|---|---|---|
| 1,2,3-Triazole Derivatives | Antibacterial and antifungal | |
| Chalcone Derivatives | Antimicrobial potential |
The biological activity of 2-Propen-1-one derivatives is often attributed to their ability to interact with various molecular targets:
- Inhibition of Enzymes : Many triazole derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
- Modulation of Cytokines : Some studies indicate that chalcone derivatives can reduce pro-inflammatory cytokines like TNF-α and IL-6, which are pivotal in inflammatory responses and cancer progression .
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Trans-Chalcone in Arthritis : A study demonstrated that trans-chalcone significantly reduced inflammation in a rat model of arthritis by modulating cytokine levels and improving mobility scores. This suggests that similar compounds may possess anti-inflammatory properties beneficial for joint health .
- Triazole Hybrids Against Cancer : Research on triazole-pyridine hybrids revealed strong anti-hepatic cancer activity against HepG2 cell lines, indicating that modifications to the triazole structure can enhance anticancer efficacy .
Q & A
Q. What synthetic methodologies are optimal for preparing 2-Propen-1-one derivatives with biphenyl and triazole substituents?
The Claisen-Schmidt condensation is a foundational method for synthesizing α,β-unsaturated ketones. For this compound, reacting 4-biphenylacetophenone with 1H-1,2,4-triazole-1-carbaldehyde under alkaline conditions (e.g., NaOH/ethanol) at 60–80°C for 6–12 hours yields the target product. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of byproducts like unreacted aldehydes .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- X-ray crystallography : Resolve stereochemistry (e.g., Z/E configuration of the α,β-unsaturated ketone) and bond angles. For example, the (Z)-isomer of similar triazole-propenone derivatives shows a dihedral angle of 8.2° between the triazole and aryl rings .
- Spectroscopy :
- ¹H NMR : Look for vinyl proton signals at δ 6.8–7.2 ppm (doublet of doublets, J = 15–17 Hz) and triazole protons at δ 8.2–8.5 ppm.
- IR : Confirm C=O stretching at 1660–1680 cm⁻¹ and C=C at 1600–1620 cm⁻¹ .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or biphenyl substitution) impact biological activity in triazole-propenone derivatives?
- Fluorination : Introducing fluorine at the 2,4-positions of the phenyl ring (as in ) enhances antifungal activity against Candida albicans (MIC = 4–8 μg/mL) by improving membrane permeability .
- Biphenyl substitution : The biphenyl group increases π-π stacking interactions with fungal cytochrome P450 enzymes, as shown in docking studies .
- Methodology : Perform comparative bioassays (e.g., broth microdilution) and molecular dynamics simulations to validate interactions .
Q. What experimental strategies resolve contradictions in reported bioactivity data for triazole-propenone analogs?
- Purity control : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity, as impurities like unreacted triazole can skew IC₅₀ values .
- Isomer separation : Employ chiral chromatography (e.g., Chiralpak AD-H column) to isolate (Z)- and (E)-isomers, which may exhibit 10–100× differences in potency .
Q. How does pH influence the stability of the α,β-unsaturated ketone moiety in physiological conditions?
- Accelerated degradation studies : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via UV-Vis (λ = 280 nm, ε = 1.2 × 10⁴ L/mol·cm). Stability is optimal at pH 6–7 (t₁/₂ > 48 hours), with rapid hydrolysis (<6 hours) in acidic conditions due to keto-enol tautomerism .
Q. What computational approaches predict the binding affinity of this compound to fungal CYP51?
- Molecular docking (AutoDock Vina) : Use the C. albicans CYP51 crystal structure (PDB: 5TZ1). Key interactions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
